甘油乙氧基化-共丙氧基化三醇

描述

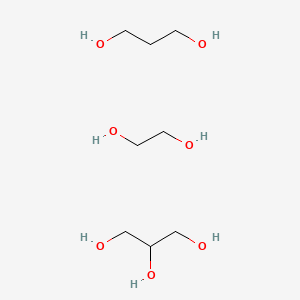

Glycerol ethoxylate-co-propoxylate triol is a versatile chemical compound with the molecular formula HO(C3H6O)x(CH2CH2O)yCH[CH2(OCH2CH2)y(OC3H6)xOH]2. It is known for its low viscosity and is commonly used as a cross-linker in various industrial applications, including as a UV curable binder for polyurethane acrylate .

科学研究应用

Cross-Linking Agent in UV-Curable Systems

GEPT is primarily utilized as a cross-linker in UV-curable systems, particularly for polyurethane acrylates. Its low viscosity allows for easy incorporation into formulations, enhancing the mechanical properties of the resulting materials.

Case Study: UV-Curable Binders

A study demonstrated that GEPT-based aqueous polyurethane acrylate binders exhibit zero volatile organic emissions, making them environmentally friendly alternatives in pigment printing. The synthesized binders showed superior color strength and fixation properties compared to traditional binders when applied to cotton and polyester fabrics using UV curing techniques .

Inkjet Printing Applications

GEPT's properties make it an ideal candidate for ink formulations used in inkjet printing. The compound aids in the preparation of inks that require quick drying times and high pigment stability.

Table: Comparison of Ink Formulations

| Binder Type | Color Strength | Fixation Temperature (°C) | Fixation Time (min) |

|---|---|---|---|

| Traditional Binder | Lower | 160 | 3 |

| GEPT-based Binder | Higher | 160 | 3 |

This comparison indicates that inks formulated with GEPT achieve better color strength and stability when compared to conventional binders .

Biochemical Applications

In biochemical research, GEPT has been explored as a stabilizer and precipitant in protein crystallization processes. Its ability to modify the local ionic strength and enhance hydrophobic interactions among proteins makes it a valuable additive.

Case Study: Protein Crystallization

Research involving a 96-well screening kit for protein crystallization identified GEPT as a promising precipitant. The polymer's unique properties contributed to improved crystallization outcomes by reducing protein solubility and promoting nucleation .

Environmental Considerations

The use of GEPT in formulations significantly reduces the emission of volatile organic compounds (VOCs), aligning with global sustainability goals. Its incorporation into products not only enhances performance but also minimizes environmental impact .

作用机制

Target of Action

Glycerol Ethoxylate-co-Propoxylate Triol primarily targets polyurethane acrylate . Polyurethane acrylate is a type of polymer that is widely used in various industries due to its excellent mechanical properties and versatility.

Mode of Action

The compound acts as a cross-linker for polyurethane acrylate . Cross-linking is a process where polymer chains are linked together, enhancing the mechanical properties and stability of the material. The compound’s low viscosity makes it particularly useful in the preparation of inks for ink-jet printing .

Result of Action

The primary result of Glycerol Ethoxylate-co-Propoxylate Triol’s action is the enhancement of the mechanical properties and stability of polyurethane acrylate . This is achieved through the process of cross-linking, which links polymer chains together.

Action Environment

The action, efficacy, and stability of Glycerol Ethoxylate-co-Propoxylate Triol can be influenced by various environmental factors. For instance, the UV curing process, which is often used in the drying of inks, can affect the cross-linking process . Additionally, factors such as temperature and humidity may also impact the compound’s performance.

生化分析

Biochemical Properties

It is known to be a cross-linker that can be used as a UV curable binder for polyurethane acrylate This suggests that it may interact with certain enzymes, proteins, and other biomolecules in the process of cross-linking and curing

Cellular Effects

Given its role as a UV curable binder for polyurethane acrylate , it may influence cell function in ways related to this role

Molecular Mechanism

As a UV curable binder for polyurethane acrylate , it likely exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression

准备方法

Synthetic Routes and Reaction Conditions

Glycerol ethoxylate-co-propoxylate triol is synthesized through the sequential addition of ethylene oxide and propylene oxide to glycerol. The reaction typically involves the use of a catalyst, such as potassium hydroxide, to facilitate the polymerization process. The reaction conditions include maintaining a controlled temperature and pressure to ensure the desired molecular weight and distribution of the ethoxylate and propoxylate units .

Industrial Production Methods

In industrial settings, the production of glycerol ethoxylate-co-propoxylate triol involves large-scale reactors where the reaction conditions are meticulously controlled. The process includes the purification of the final product to remove any unreacted monomers and by-products. The purified product is then packaged and stored under appropriate conditions to maintain its stability and quality .

化学反应分析

Types of Reactions

Glycerol ethoxylate-co-propoxylate triol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.

Reduction: The compound can be reduced to form simpler alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like thionyl chloride and acetic anhydride are commonly employed.

Major Products Formed

Oxidation: Carbonyl compounds such as aldehydes and ketones.

Reduction: Simpler alcohols.

Substitution: Halides, esters, and other substituted derivatives.

相似化合物的比较

Similar Compounds

Glycerol ethoxylate: Similar in structure but lacks the propoxylate units.

Glycerol propoxylate: Contains propoxylate units but lacks the ethoxylate units.

Trimethylolpropane ethoxylate: Contains ethoxylate units but is based on trimethylolpropane instead of glycerol.

Uniqueness

Glycerol ethoxylate-co-propoxylate triol is unique due to its combination of ethoxylate and propoxylate units, which provide a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in applications requiring low viscosity and effective cross-linking capabilities .

生物活性

Glycerol ethoxylate-co-propoxylate triol (GEPT) is a polyether compound that has garnered attention for its diverse applications in various fields, particularly in biochemistry and materials science. This article delves into the biological activity of GEPT, focusing on its role in protein crystallization, use as a binder in textile printing, and its potential environmental benefits.

Overview of Glycerol Ethoxylate-Co-Propoxylate Triol

Glycerol ethoxylate-co-propoxylate triol is synthesized through the ethoxylation and propoxylation of glycerol, resulting in a triol with multiple hydroxyl groups. This structure enhances its solubility and reactivity, making it suitable for various applications, including as a surfactant, emulsifier, and binder.

1. Protein Crystallization

One of the notable applications of GEPT is in the field of protein crystallization. A study highlighted the effectiveness of GEPT as a precipitant in a 96-well screening kit designed for protein crystallization. The results indicated that GEPT significantly improved the quality and yield of protein crystals compared to other conventional precipitants.

| Protein | Crystallization Success Rate | Best Resolution Achieved |

|---|---|---|

| BCR-QONP | High | 2.0 Å |

| S25-PT | Highest among tested kits | 1.5 Å |

| CODH/ACS | Moderate | 2.5 Å |

The study demonstrated that GEPT-based precipitants facilitated crystal growth by modifying local ionic strength and enhancing hydrophobic interactions between proteins .

2. Use as a Binder in Textile Printing

GEPT has also been investigated as an eco-friendly binder in pigment printing processes for textiles. Research showed that binders synthesized from GEPT exhibited superior color strength and fixation properties compared to traditional binders.

- Key Findings:

| Binder Type | Color Strength (K/S Value) | Fixation Temperature (°C) |

|---|---|---|

| Commercial Binder | 1.2 | 180 |

| GEPT-Based Binder | 1.8 | 160 |

Case Study 1: Protein Crystallization Efficiency

A comprehensive study involving thirteen different proteins showed that using an ethoxylate-based screening kit prominently featuring GEPT resulted in successful crystallization across various conditions. The efficiency was quantified by the number of proteins yielding high-quality crystals suitable for X-ray diffraction analysis .

Case Study 2: Eco-Friendly Textile Printing

In a comparative analysis of various binders used for textile printing, GEPT-based binders demonstrated not only enhanced performance but also compliance with environmental standards due to lower volatile organic compound emissions. This positions GEPT as a sustainable alternative in the textile industry .

属性

IUPAC Name |

ethane-1,2-diol;propane-1,3-diol;propane-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3.C3H8O2.C2H6O2/c4-1-3(6)2-5;4-2-1-3-5;3-1-2-4/h3-6H,1-2H2;4-5H,1-3H2;3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTVLGYSTCFTIBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)CO.C(CO)O.C(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583666 | |

| Record name | ethane-1,2-diol;propane-1,3-diol;propane-1,2,3-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51258-15-2 | |

| Record name | ethane-1,2-diol;propane-1,3-diol;propane-1,2,3-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。